Ethopropazine hydrochloride
Overview
Description
Ethopropazine hydrochloride is a phenothiazine derivative primarily used as an antidyskinetic agent to treat Parkinsonism. It is known for its anticholinergic, antihistamine, and antiadrenergic actions. This compound is also utilized in the alleviation of extrapyramidal symptoms induced by other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethopropazine hydrochloride is synthesized through the alkylation of phenothiazine with 1-diethylamino-2-chloropropane in the presence of sodium amide. This reaction yields ethopropazine, which is then converted to its hydrochloride salt .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through crystallization and other standard pharmaceutical processes .
Chemical Reactions Analysis
Types of Reactions: Ethopropazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent phenothiazine.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
Ethopropazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study cholinesterase inhibition and its effects on biological systems.
Medicine: It is primarily used to treat Parkinsonism and alleviate drug-induced extrapyramidal symptoms. It also has applications in studying the pharmacokinetics and pharmacodynamics of anticholinergic agents.
Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
Ethopropazine hydrochloride exerts its effects through its anticholinergic properties. It partially blocks central cholinergic receptors, helping to balance cholinergic and dopaminergic activity in the basal ganglia. This action reduces muscle rigidity, tremors, and other symptoms of Parkinsonism. Additionally, it has antihistamine and antiadrenergic effects, contributing to its overall therapeutic profile .
Comparison with Similar Compounds
Profenamine: Another phenothiazine derivative with similar anticholinergic properties.
Biperiden: An anticholinergic agent used to treat Parkinsonism.
Trihexyphenidyl: Another anticholinergic drug used for similar indications
Uniqueness of Ethopropazine Hydrochloride: this compound is unique due to its selective inhibition of butyrylcholinesterase over acetylcholinesterase, making it particularly effective in treating Parkinsonism without significantly affecting acetylcholinesterase activity. This selectivity reduces the risk of side effects associated with non-selective cholinesterase inhibitors .
Properties
IUPAC Name |
N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPCQISYVPFYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045347 | |
Record name | Ethopropazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42957-54-0, 1094-08-2 | |
Record name | 10H-Phenothiazine-10-ethanamine, N,N-diethyl-α-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42957-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethopropazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Profenamine hydrochloride | |
Source | ChemIDplus | |
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Record name | Profenamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042957540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethopropazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757029 | |
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Record name | Ethopropazine hydrochloride | |
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Record name | Ethopropazine hydrochloride | |
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Record name | Ethopropazine hydrochloride | |
Source | EPA DSSTox | |
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Record name | N,N-diethyl-α-methyl-10H-phenothiazine-10-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.850 | |
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Record name | Profenamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.909 | |
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Record name | PROFENAMINE HYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00T1I1VRN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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